molecular formula C8H5F3O4S B1356301 3-(trifluoromethylsulfonyl)benzoic Acid CAS No. 952-69-2

3-(trifluoromethylsulfonyl)benzoic Acid

Cat. No. B1356301
CAS RN: 952-69-2
M. Wt: 254.18 g/mol
InChI Key: BUXMJMHFPYNLAJ-UHFFFAOYSA-N
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Description

3-(trifluoromethylsulfonyl)benzoic Acid is a solid compound with a molecular weight of 254.19 . The compound contains a total of 21 bonds, including 16 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 sulfone .


Molecular Structure Analysis

The molecular structure of 3-(trifluoromethylsulfonyl)benzoic Acid consists of 21 atoms; 5 Hydrogen atoms, 8 Carbon atoms, 4 Oxygen atoms, 1 Sulfur atom, and 3 Fluorine atoms . It also contains 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 sulfone .


Physical And Chemical Properties Analysis

3-(trifluoromethylsulfonyl)benzoic Acid is a solid compound with a molecular weight of 254.19 . It is typically stored at room temperature .

Scientific Research Applications

Synthesis and Catalysis

  • Ketone Synthesis from Carboxylic Acids and Aromatic Hydrocarbons : A reagent related to 3-(trifluoromethylsulfonyl)benzoic acid, 2-(trifluoromethylsulfonyloxy)pyridine (TFOP), facilitates the intermolecular dehydration from benzoic acid and aromatic hydrocarbons to produce benzophenones. This acylation method is applicable in the synthesis of 2-acylthiophenes, offering an alternative to the Friedel–Crafts reaction (Keumi et al., 1988).

Green Chemistry and Environmental Applications

  • Ionic Liquid Promoted Radical Reactions : Ionic liquid 1-benzyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, related to 3-(trifluoromethylsulfonyl)benzoic acid, effectively transforms lignin model compounds and organosolv lignin into simpler compounds like benzoic acid and phenol, utilizing O2 as the oxidant. This metal-free catalytic system is significant for depolymerizing lignin (Yang et al., 2015).

Organic Chemistry and Reaction Mechanisms

  • Activation of sp3 C–F Bond in Trifluoromethylated Arenes : Trifluoromethanesulfonic acid, akin to 3-(trifluoromethylsulfonyl)benzoic acid, is effective in activating benzylic sp3 C–F bonds. This Brønsted acid-mediated C–F bond activation leads to inter- and intramolecular arylation of trifluoromethylated arenes (Wang & Hu, 2009).

  • Meta-C–H Functionalizations of Benzoic Acid Derivatives : Selective C–H bond functionalization of benzoic acids, including derivatives of 3-(trifluoromethylsulfonyl)benzoic acid, provides tools for organic synthesis. This study presents a protocol for meta-C–H olefination using a nitrile-based sulfonamide template (Li et al., 2016).

Electrochemistry

  • Electrochemical Reduction in Ionic Liquids : The electrochemical reduction of benzoic acid and derivatives in room temperature ionic liquids, some of which contain functional groups similar to 3-(trifluoromethylsulfonyl)benzoic acid, has been studied. The reduction mechanism involves a CE process, where acid dissociation occurs before electron transfer (Silvester et al., 2008).

Biological and Environmental Applications

  • Role in Plant Stress Tolerance : Benzoic acid, a core component of 3-(trifluoromethylsulfonyl)benzoic acid, shows regulatory roles in inducing multiple stress tolerance in plants, similar to salicylic acid and its derivatives. Benzoic acid is effective at lower concentrations (Senaratna et al., 2004).

Safety And Hazards

The safety data sheet for a related compound, benzoic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye damage, and specific target organ toxicity through repeated exposure, particularly to the lungs .

properties

IUPAC Name

3-(trifluoromethylsulfonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O4S/c9-8(10,11)16(14,15)6-3-1-2-5(4-6)7(12)13/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXMJMHFPYNLAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20575048
Record name 3-(Trifluoromethanesulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20575048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(trifluoromethylsulfonyl)benzoic Acid

CAS RN

952-69-2
Record name 3-(Trifluoromethanesulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20575048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Trifluoromethylsulphonyl)benzoic acid
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